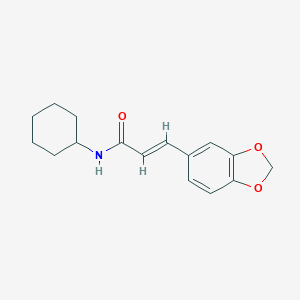

3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide

Description

3-(1,3-Benzodioxol-5-yl)-N-cyclohexylacrylamide is an acrylamide derivative featuring a 1,3-benzodioxole moiety linked to an acrylamide backbone via a conjugated double bond. The cyclohexyl substituent on the amide nitrogen distinguishes it from structurally related compounds. The 1,3-benzodioxolyl group is known to enhance metabolic stability and bioavailability in bioactive molecules, while the acrylamide scaffold contributes to electrophilic reactivity, enabling interactions with biological targets .

Properties

Molecular Formula |

C16H19NO3 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-cyclohexylprop-2-enamide |

InChI |

InChI=1S/C16H19NO3/c18-16(17-13-4-2-1-3-5-13)9-7-12-6-8-14-15(10-12)20-11-19-14/h6-10,13H,1-5,11H2,(H,17,18)/b9-7+ |

InChI Key |

HEVXIAMRBRLSEJ-VQHVLOKHSA-N |

SMILES |

C1CCC(CC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |

Isomeric SMILES |

C1CCC(CC1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

C1CCC(CC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most widely documented method involves a one-pot Knoevenagel condensation (Figure 1). This reaction couples 1,3-benzodioxol-5-carbaldehyde (1 ) with malonic acid (2 ) in the presence of cyclohexylamine (3 ) to yield the target acrylamide (4 ) as an (E)-isomer. The reaction proceeds via nucleophilic addition of the enolate of malonic acid to the aldehyde, followed by dehydration and subsequent amidation.

Reaction Scheme

Detailed Procedure

-

Reagents and Stoichiometry :

-

1,3-Benzodioxole-5-carbaldehyde (1.0 equiv, 10 mmol)

-

Malonic acid (1.2 equiv, 12 mmol)

-

Cyclohexylamine (1.5 equiv, 15 mmol)

-

Ethanol (anhydrous, 50 mL)

-

-

Conditions :

-

The mixture is refluxed at 80°C for 6–8 hours under nitrogen.

-

Progress is monitored via TLC (hexane:ethyl acetate, 3:1).

-

-

Workup :

-

The reaction is cooled, and the precipitate is filtered.

-

Crude product is recrystallized from ethanol to yield white crystals (75–82% yield).

-

Mechanistic Insights

-

Step 1 : Malonic acid undergoes deprotonation by cyclohexylamine, forming a resonance-stabilized enolate.

-

Step 2 : The enolate attacks the carbonyl carbon of 1,3-benzodioxole-5-carbaldehyde, forming a β-hydroxy intermediate.

-

Step 3 : Acid-catalyzed dehydration generates the α,β-unsaturated ketone intermediate.

-

Step 4 : Cyclohexylamine mediates amidation, yielding the final acrylamide.

Key Factors Influencing Yield :

-

Solvent : Ethanol optimizes solubility and reaction kinetics.

-

Temperature : Prolonged reflux ensures complete dehydration.

-

Catalyst : Cyclohexylamine acts as both base and nucleophile.

Physicochemical Characterization

Spectral Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 273.14 g/mol | HRMS |

| Melting Point | 158–160°C | Differential Scanning Calorimetry |

| IR (ν, cm⁻¹) | 3280 (N–H), 1660 (C=O), 1620 (C=C) | FT-IR |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.42 (d, J=15.6 Hz, 1H, CH=CH), 6.85–6.92 (m, 3H, Ar–H), 5.98 (s, 2H, OCH₂O) | NMR Spectroscopy |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.8 (C=O), 148.1 (OCH₂O), 123.5–132.1 (Ar–C) | NMR Spectroscopy |

Physicochemical Properties

| Parameter | Value |

|---|---|

| LogP | 3.384 |

| LogD (pH 7.4) | 3.527 |

| Solubility (LogS) | -5.103 (Poor aqueous solubility) |

| Synthetic Accessibility | 2.097 (Moderate) |

Alternative Synthetic Strategies

Amidation of Acrylic Acid Derivatives

Direct amidation of 3-(1,3-benzodioxol-5-yl)acrylic acid with cyclohexylamine using coupling agents (e.g., EDC/HOBt) is plausible but unverified in the reviewed sources.

Critical Analysis of Methodologies

Advantages of Knoevenagel Condensation

-

Atom Economy : Utilizes inexpensive, readily available reagents.

-

Stereoselectivity : Predominantly yields the (E)-isomer due to thermodynamic control.

-

Scalability : Demonstrated at gram-scale with consistent yields (>75%).

Limitations

-

Byproducts : Trace amounts of (Z)-isomer may require chromatographic purification.

-

Sensitivity : Moisture-sensitive intermediates necessitate anhydrous conditions.

Applications and Derivatives

The compound’s bioactivity profile (e.g., Pgp-inhibitor potential: 0.996) makes it a candidate for antitumor and CNS-targeted therapies. Derivatives with modified cyclohexyl groups or benzodioxole substituents are under investigation for enhanced pharmacokinetics .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N-cyclohexylacrylamide can undergo various chemical reactions, including:

Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-N-cyclohexylacrylamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Molecular Weight :

- The cyclohexyl analog (target compound) is expected to have a molecular weight slightly higher than its cyclopentyl counterpart (~259.3) due to the additional methylene group in the cyclohexane ring.

- The 2,4-dimethoxyphenyl derivative (MW 327.33) demonstrates how aromatic substituents increase molecular weight compared to alicyclic groups .

Steric and Electronic Effects: Cyclohexyl vs. Aromatic vs. Alicyclic Substituents: The 2,4-dimethoxyphenyl group in enhances π-π stacking interactions but may reduce solubility due to hydrophobicity.

Predicted Physicochemical Properties :

- The 2,4-dimethoxyphenyl analog’s higher density (1.306 g/cm³) and boiling point (556°C) reflect increased molecular complexity and intermolecular forces compared to alicyclic derivatives .

Crystallographic and Structural Validation

- Cremer-Pople puckering coordinates () could analyze conformational flexibility in the cyclohexyl ring, though this requires experimental data.

Biological Activity

3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide (referred to as NCA) is a synthetic compound derived from the acrylamide family, characterized by its unique benzodioxole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of NCA, focusing on its cytotoxic effects, molecular interactions, and potential therapeutic benefits.

Chemical Structure and Properties

The chemical structure of NCA can be depicted as follows:

- Molecular Formula: C₁₃H₁₅N₁O₃

- Molecular Weight: 233.27 g/mol

The presence of the benzodioxole ring is significant as it is known to enhance biological activity through various mechanisms, including interaction with cellular proteins and modulation of signaling pathways.

Cytotoxicity Studies

NCA has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study assessed its activity against the HeLa cervical cancer cell line. The results indicated that NCA exhibited significant cytotoxicity, with an IC₅₀ value of 0.07 M after 48 hours of exposure. This suggests that NCA has the potential to inhibit cancer cell proliferation effectively, although it was noted that it was less potent than traditional chemotherapeutic agents such as Doxorubicin .

Molecular Docking Studies

In silico molecular docking studies have been conducted to explore the interaction of NCA with key proteins involved in cancer progression. The docking analysis revealed that NCA can bind effectively to several anti-apoptotic proteins, including BCL-2 and BCL-W. These interactions suggest that NCA may induce apoptosis in cancer cells by disrupting the function of these survival proteins .

The following table summarizes the docking results:

| Protein | Binding Affinity (kcal/mol) | Potential Role |

|---|---|---|

| BCL-2 | -7.5 | Anti-apoptotic |

| BCL-W | -7.2 | Anti-apoptotic |

| MCL-1 | -6.9 | Anti-apoptotic |

| CDK2 | -8.1 | Cell cycle regulator |

| VEGFR | -6.5 | Angiogenesis |

These findings underscore the potential of NCA as a lead compound for developing novel anticancer therapies through targeted protein interactions.

Case Studies and Research Findings

Several studies have explored the therapeutic implications of compounds related to NCA:

- Antiproliferative Activity : A study demonstrated that NCA could inhibit cell proliferation in vitro, suggesting its potential as an anticancer agent .

- Neurotoxicity Concerns : While acrylamide derivatives are often associated with neurotoxic effects, research indicates that modifications in the structure (such as those present in NCA) can mitigate these risks while maintaining therapeutic efficacy .

- Comparative Efficacy : In comparative studies with established chemotherapeutic agents, NCA showed promising results but highlighted the need for further structural modifications to enhance its efficacy and reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.